Cas no 106-74-1 (2-Ethoxyethyl acrylate)

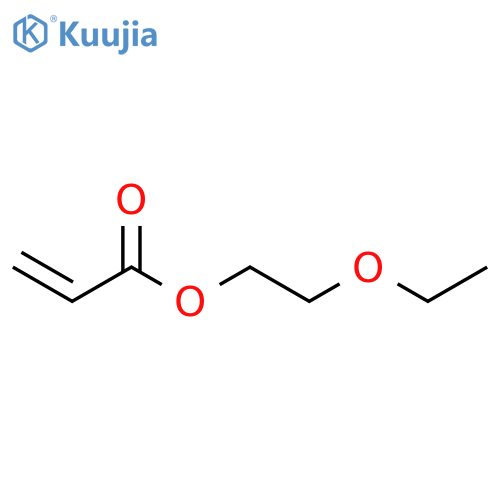

2-Ethoxyethyl acrylate structure

商品名:2-Ethoxyethyl acrylate

2-Ethoxyethyl acrylate 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid,2-ethoxyethyl ester

- 2-ethoxyethyl prop-2-enoate

- Ethylene glycol monoethyl ether acrylate

- Ethylene glycol monoethyl ether propenoate

- 2-Ethoxyethyl acrylate

- 1-Acryloyloxy-2-aethoxy-aethan

- 2-Ethoxyethyl-2-propenoate

- acrylic acid-(2-ethoxy-ethyl ester)

- Acrylic acid,2-ethoxyethanol ester

- Acrylsaeure-(2-aethoxy-aethylester)

- Cellosolve acrylate

- Ethoxyethyl acrylate

- ai3-15741(usda)

- ETHOXY-S-ETHYLACRYLATE

- 2-ethoxy-ethanoacrylate

- acrylatede2-ethoxyethyle

- DIETHYLENEGYLCOLACRYLATE

- cellosolveacrylate

- ethoxyethylacrylate

- FT-0655762

- E85238

- J-001640

- Ethanol, 2-ethoxy-, acrylate

- MFCD00042888

- 2-ETHOXYETHYL ACRYLATE [HSDB]

- Q27256193

- NSC-72733

- FWWXYLGCHHIKNY-UHFFFAOYSA-N

- AKOS015915043

- AI3-15741

- UNII-32X1O435SV

- AS-81336

- 106-74-1

- Acrylic acid, 2-ethoxyethanol ester

- NS00023425

- HSDB 5373

- SCHEMBL26250

- WLN: 2O2OV1U1

- NSC72733

- 2-Ethoxyethyl 2-propenoate

- NSC8390

- BRN 1756600

- 2-Propenoic acid, 2-ethoxyethyl ester

- NSC-8390

- 32X1O435SV

- 2-ETHOXYETHYLACRYLATE

- 2-Ethoxyethylester kyseliny akrylove

- NSC 72733

- 2-Ethoxyethylester kyseliny akrylove [Czech]

- AI3-15741 (USDA)

- EINECS 203-429-3

- Acrylic acid, 2-ethoxyethyl ester

- DTXSID3051545

- 2-Propenoic acid-2-ethoxyethyl ester

- 2Propenoic acid2ethoxyethyl ester

- 2Propenoic acid, 2ethoxyethyl ester

- Acrylic acid, 2ethoxyethyl ester

- DTXCID4030097

- 2-Ethoxyethylester kyseliny akrylove (Czech)

- 2Ethoxyethylester kyseliny akrylove

- 2Ethoxyethyl 2propenoate

- 2Ethoxyethyl2propenoate

- AI315741 (USDA)

- Acrylic acid, 2ethoxyethanol ester

- Ethanol, 2ethoxy, acrylate

-

- MDL: MFCD00042888

- インチ: InChI=1S/C7H12O3/c1-3-7(8)10-6-5-9-4-2/h3H,1,4-6H2,2H3

- InChIKey: FWWXYLGCHHIKNY-UHFFFAOYSA-N

- ほほえんだ: C=CC(=O)OCCOCC

計算された属性

- せいみつぶんしりょう: 144.07900

- どういたいしつりょう: 144.078644

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 6

- 複雑さ: 109

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 35.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.982

- ゆうかいてん: -47°C

- ふってん: 78 ºC

- フラッシュポイント: 66 ºC

- 屈折率: 1.427

- PSA: 35.53000

- LogP: 0.75210

- ようかいせい: 未確定

2-Ethoxyethyl acrylate セキュリティ情報

- 危険物輸送番号:UN 2810

- 危険カテゴリコード: R36/37/38;R51/53

- セキュリティの説明: S26;S28;S61

- RTECS番号:AS9800000

-

危険物標識:

- リスク用語:R36/37/38; R51/53

- ちょぞうじょうけん:倉庫の換気と低温乾燥

2-Ethoxyethyl acrylate 税関データ

- 税関コード:2916129000

- 税関データ:

中国税関コード:

2916129000概要:

29,161,29000他のアクリレート。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

2916129000アクリル酸他のエステル類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Ethoxyethyl acrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029245-100g |

2-Ethoxyethyl acrylate |

106-74-1 | 95+% | 100g |

¥410 | 2024-05-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015965-100g |

2-Ethoxyethyl acrylate |

106-74-1 | 97% | 100g |

¥424.00 | 2024-08-09 | |

| abcr | AB122996-25 g |

2-Ethoxyethyl acrylate, 95% (stab. with MeHQ); . |

106-74-1 | 95% | 25 g |

€98.00 | 2023-07-20 | |

| Aaron | AR003HVG-25g |

2-Ethoxyethyl acrylate |

106-74-1 | 95% | 25g |

$15.00 | 2023-12-16 | |

| Aaron | AR003HVG-100g |

2-Ethoxyethyl acrylate |

106-74-1 | 95% | 100g |

$49.00 | 2023-12-16 | |

| Ambeed | A383874-25g |

2-Ethoxyethyl acrylate |

106-74-1 | 95% | 25g |

$23.0 | 2024-08-02 | |

| Chemenu | CM554577-25g |

2-Ethoxyethyl acrylate |

106-74-1 | 97% | 25g |

$85 | 2023-02-03 | |

| Chemenu | CM554577-100g |

2-Ethoxyethyl acrylate |

106-74-1 | 97% | 100g |

$227 | 2023-02-03 | |

| Aaron | AR003HVG-500g |

2-Ethoxyethyl acrylate |

106-74-1 | 95% | 500g |

$181.00 | 2023-12-16 | |

| 1PlusChem | 1P003HN4-25g |

2-Ethoxyethyl acrylate |

106-74-1 | 95% | 25g |

$17.00 | 2023-12-26 |

2-Ethoxyethyl acrylate 関連文献

-

1. The synthesis, stereochemistry, and crystal structure of exo-3-p-nitrobenzyl-endo-3-phenyl-3-phosphoniabicyclo[3.2.1]octane bromideMazhur-ul-Haque,William Horne,Sheldon E. Cremer,Paul W. Kremer,James T. Most J. Chem. Soc. Perkin Trans. 2 1980 1467

-

Philiswa N. Nomngongo,J. Catherine Ngila,Stephen M. Musyoka,Titus A. M. Msagati,Brenda Moodley Anal. Methods 2013 5 3000

-

3. Generation of a thioladehyde S-oxide (sulphine) by retro-Diels–Alder reactionsAndrew A. Freer,Gordon W. Kirby,Robert A. Lewis J. Chem. Soc. Chem. Commun. 1987 718

-

Junlun Qiu,Getian Hu,Yuqiao Wang,Yurui Wang,Ming Luo,Xin Hu J. Mater. Chem. C 2022 10 219

-

Sergei G. Zlotin,Konstantin S. Chunikhin,Marina O. Dekaprilevich Mendeleev Commun. 1997 7 97

106-74-1 (2-Ethoxyethyl acrylate) 関連製品

- 17831-71-9(Tetraethylene Glycol Diacrylate (stabilized with MEHQ))

- 57472-68-1(Dipropylene Glycol Diacrylate (~80%))

- 3121-61-7(2-Methoxyethyl Acrylate)

- 2051-76-5(Acrylic anhydride)

- 591-87-7(Allyl acetate)

- 999-55-3(Allyl acrylate)

- 4074-88-8(Diethylene Glycol Diacrylate (technical grade))

- 9003-20-7(Polyvinyl Acetate)

- 32171-39-4(Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propen-1-yl)-w-methoxy-)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:106-74-1)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ